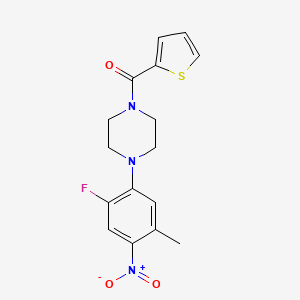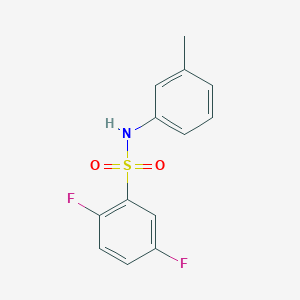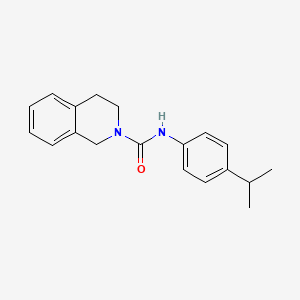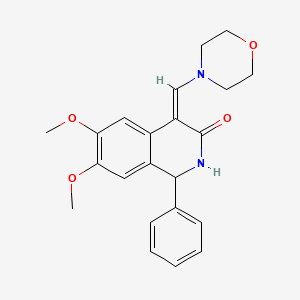![molecular formula C19H24ClN5O2 B5344833 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, and its unique properties make it a valuable asset in the field of drug discovery and development.
Mecanismo De Acción
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine exerts its pharmacological effects by inhibiting the activity of various enzymes, including PDE5. This inhibition leads to an increase in the levels of cyclic guanosine monophosphate (cGMP), which is involved in the regulation of smooth muscle relaxation. This compound also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to smooth muscle relaxation. This effect is beneficial in the treatment of erectile dysfunction and pulmonary hypertension. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has several advantages for lab experiments, including its potent inhibitory activity against various enzymes and its ability to inhibit the growth of cancer cells. However, this compound also has several limitations, including its complex synthesis method and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine. One potential direction is the development of more efficient and cost-effective synthesis methods. Another potential direction is the exploration of this compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-chlorophenol with acetyl chloride to form 4-chlorophenyl acetate. This intermediate is then reacted with piperazine to form 4-(4-chlorophenoxy)acetyl)piperazine. The final step involves the reaction of this intermediate with 2,4,6-trimethylpyrimidine to form this compound.
Aplicaciones Científicas De Investigación
6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against various enzymes, including phosphodiesterase-5 (PDE5), which is involved in the regulation of smooth muscle relaxation. This compound has also been shown to exhibit antitumor activity by inhibiting the growth of cancer cells.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2/c1-14-21-17(23(2)3)12-18(22-14)24-8-10-25(11-9-24)19(26)13-27-16-6-4-15(20)5-7-16/h4-7,12H,8-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICIRXJRGOXONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-cyclopentyl-N-[2-(3-methylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B5344775.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5344784.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5344800.png)
![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5344807.png)
![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)

![N-(2-ethylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5344824.png)
![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5344841.png)
![2-chloro-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzamide](/img/structure/B5344846.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5344864.png)

![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)
